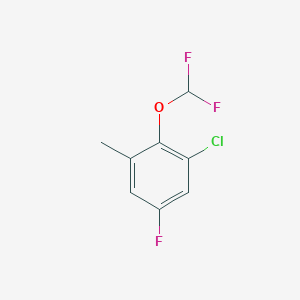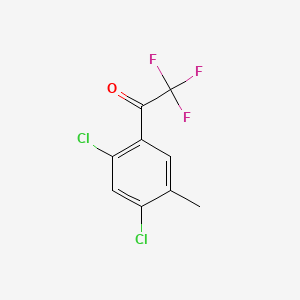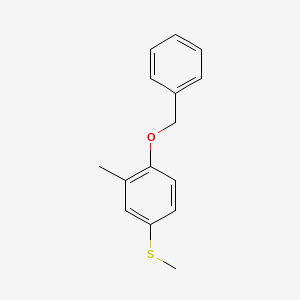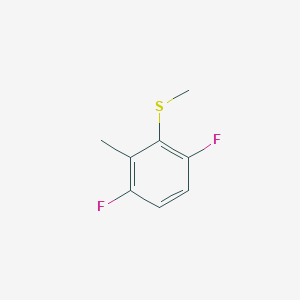
1,1'-(Buta-1,3-diene-1,1-diyl)dicyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane is an organic compound characterized by its unique structure, which includes a buta-1,3-diene moiety linked to two cyclopropane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane can be achieved through several methods. One common approach involves the cycloaddition of bicyclo[1.1.0]butanes with suitable dienes under controlled conditions . Another method utilizes the oxidative dehydrogenation of alkylbenzenes to olefins, followed by a dehydrogenative C–H homocoupling reaction to form buta-1,3-dienes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. For instance, visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been reported as an efficient and scalable method for producing buta-1,3-dienes .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield saturated hydrocarbons or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its derivatives could lead to new therapeutic agents with unique mechanisms of action.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane exerts its effects involves its highly strained ring system, which makes it reactive and capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Buta-1,3-diyne-1,4-diyldicyclohexane): This compound has a similar structure but includes cyclohexane rings instead of cyclopropane.
Bicyclo[1.1.0]butanes: These compounds share the bicyclic structure and are used in similar synthetic applications.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: This compound features a butadiyne linkage with benzene rings.
Uniqueness
1,1’-(Buta-1,3-diene-1,1-diyl)dicyclopropane is unique due to its combination of a buta-1,3-diene moiety with cyclopropane rings, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
1618-12-8 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1-cyclopropylbuta-1,3-dienylcyclopropane |
InChI |
InChI=1S/C10H14/c1-2-3-10(8-4-5-8)9-6-7-9/h2-3,8-9H,1,4-7H2 |
InChI-Schlüssel |
HYOVDFQNDBDJJD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C(C1CC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


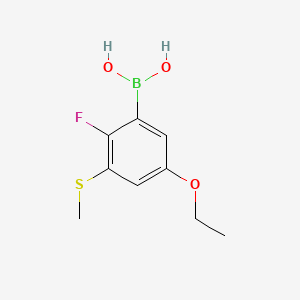
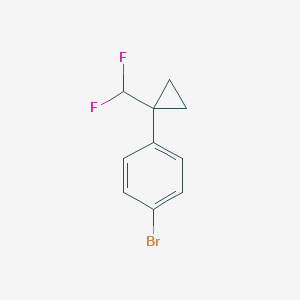
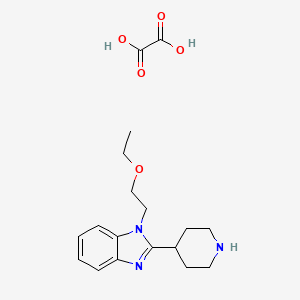
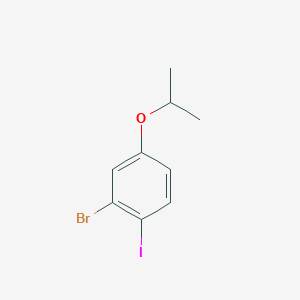
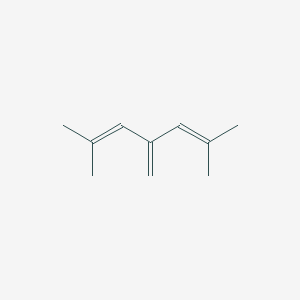
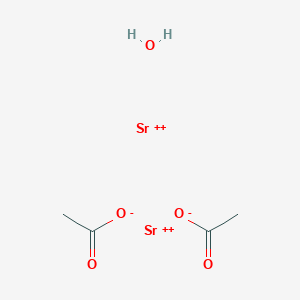
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
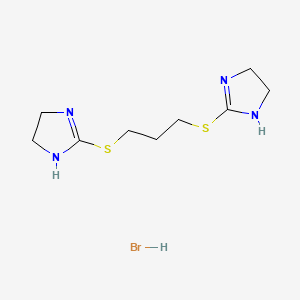
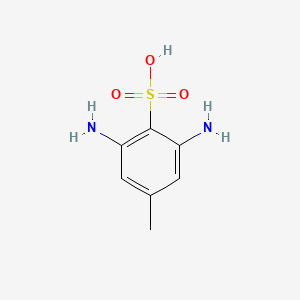
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761424.png)
